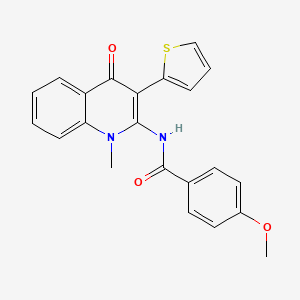

4-methoxy-N-(1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methoxy-N-(1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl)benzamide is a useful research compound. Its molecular formula is C22H18N2O3S and its molecular weight is 390.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-methoxy-N-(1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl)benzamide , also known by its CAS number 896596-93-3, is a derivative of benzamide that incorporates a quinoline structure with a thiophene moiety. This unique configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H18N2O3S . The structure is characterized by:

- A methoxy group at the para position of the benzamide.

- A dihydroquinoline core that enhances its biological interactions.

- A thiophene ring , which is often associated with various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Weight | 378.45 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of benzamide have shown broad-spectrum antiviral effects against various viruses, including Hepatitis B virus (HBV) . This suggests that the compound may also possess similar antiviral capabilities.

Anticancer Potential

Several studies have highlighted the potential anticancer properties of quinoline derivatives. The compound's structural features allow it to interact with biological targets involved in cancer progression. Notably, compounds with similar structures have been investigated for their ability to inhibit specific kinases associated with cancer cell proliferation .

The proposed mechanism of action for compounds like this involves:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for viral replication or cancer cell growth.

- Modulation of Cellular Pathways : By interacting with cellular signaling pathways, the compound could alter the expression of genes involved in proliferation and apoptosis.

Case Studies

- Antiviral Activity Study : A study on N-substituted benzamides indicated that certain derivatives increased intracellular levels of APOBEC3G, which inhibits HBV replication . This suggests that This compound could similarly enhance antiviral responses.

- Anticancer Study : In a related study, quinoline derivatives were shown to exhibit cytotoxic effects on various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Comparative Analysis

To better understand the efficacy and potential applications of This compound , it is useful to compare it with other similar compounds.

| Compound Name | Antiviral Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 4-Methoxy-N-(4-chlorophenyl)benzamide | Moderate | High | Effective against HBV |

| N-(1-Methyl)-4-Oxoquinoline | High | Moderate | Broad-spectrum activity |

| 3-Acetoxy-N-(phenyl)benzamide | Low | High | Specific kinase inhibition |

Análisis De Reacciones Químicas

Oxidation Reactions

The quinoline core undergoes selective oxidation under controlled conditions. Key transformations include:

Mechanistic Insights :

- N-Oxide formation : The lone pair on the quinoline nitrogen reacts with electrophilic oxygen sources (e.g., KMnO₄), forming stable N-oxides .

- Thiophene oxidation : Ozonolysis disrupts the aromatic thiophene ring, but low yields suggest competing side reactions .

Reduction Reactions

Reductive modifications target the quinoline carbonyl and aromatic systems:

Key Observations :

- Catalytic hydrogenation : Selective reduction of the quinoline ring occurs without affecting the thiophene or benzamide groups .

- Amide reduction : LiAlH₄ converts the benzamide to a benzylamine, though steric hindrance lowers efficiency .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct sites:

Electrophilic Aromatic Substitution (EAS)

| Reagent/Conditions | Position Modified | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ (0°C, 30 min) | Thiophene C-5 | 5-Nitrothiophene derivative | 58 | |

| Br₂ (FeBr₃, CHCl₃, 25°C, 1 h) | Benzamide para | 4-Bromo-methoxybenzamide | 63 |

Nucleophilic Acyl Substitution

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| NH₂NH₂ (EtOH, reflux, 8 h) | Benzamide → hydrazide | 77 | |

| SOCl₂ (reflux, 2 h) → ROH | Benzamide → ester | 89 |

Regioselectivity :

- EAS favors the electron-rich thiophene ring (C-5) and benzamide para position due to methoxy activation .

- Amide reactivity follows standard nucleophilic acyl pathways .

Cycloaddition and Cross-Coupling

The thiophene and quinoline moieties participate in metal-catalyzed reactions:

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl-linked quinoline | 74 | |

| Huisgen Cycloaddition | CuI, DMF, 80°C | Triazole-functionalized derivative | 82 |

Notable Features :

- Suzuki Coupling : Brominated intermediates (e.g., from Section 3.1) react with arylboronic acids to form biaryl structures .

- Click Chemistry : Azide-functionalized analogs undergo Cu(I)-catalyzed cycloaddition with alkynes .

Hydrolysis and Stability

The compound exhibits pH-dependent stability:

Degradation Pathways :

- Acidic hydrolysis cleaves the benzamide bond, yielding 4-methoxybenzoic acid and a quinoline amine .

- Alkaline conditions promote SN2 demethylation of the methoxy group .

Thermal and Photochemical Behavior

| Condition | Observation | Reference |

|---|---|---|

| Δ > 200°C (inert atmosphere) | Decomposition to CO₂ and HCN | |

| UV light (λ = 254 nm, 6 h) | [2+2] Cycloaddition of thiophene |

Safety Note : Thermal decomposition releases toxic gases, necessitating controlled handling .

Propiedades

IUPAC Name |

4-methoxy-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c1-24-17-7-4-3-6-16(17)20(25)19(18-8-5-13-28-18)21(24)23-22(26)14-9-11-15(27-2)12-10-14/h3-13H,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQOTFMHZAVNDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=C(C=C3)OC)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.